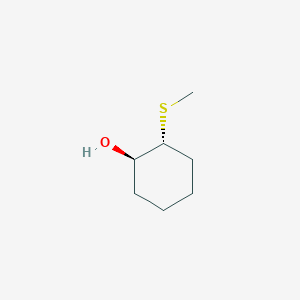

(1R,2R)-2-Methylthiocyclohexanol

Description

Significance of Stereochemistry in Cyclohexanol-Based Frameworks

The specific spatial arrangement of atoms, or stereochemistry, in cyclohexanol (B46403) derivatives is crucial as it dictates their physical, chemical, and biological properties. The cyclohexane (B81311) ring typically exists in a stable chair conformation, where substituents can occupy either axial or equatorial positions. This conformational preference profoundly influences the molecule's reactivity.

In the context of asymmetric synthesis, enantiomerically pure cyclohexanol derivatives, such as trans-2-phenylcyclohexanol, serve as effective chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to a starting material to guide a reaction towards the formation of a single desired stereoisomer. wikipedia.org The auxiliary's inherent chirality creates a biased environment, forcing the reaction to proceed with a specific orientation. wikipedia.org For instance, chiral cyclohexanols have been successfully used in ene reactions and for the deracemization of acids, demonstrating their utility in producing optically pure compounds. wikipedia.orgnih.gov The development of efficient methods, including enzymatic hydrolysis, to access these enantiomerically pure cyclohexanols has made them more accessible for broader applications. rsc.orgrsc.org

Overview of Chiral Organosulfur Compounds in Asymmetric Synthesis

Chiral organosulfur compounds are a versatile class of molecules that have gained significant prominence in the field of asymmetric synthesis. jst.go.jp The sulfur atom can exist in various oxidation states and geometries, leading to a diverse range of chiral structures, including sulfoxides, sulfinamides, and sulfoximines. jst.go.jpacs.org These compounds are widely used as chiral ligands for metal catalysts and as organocatalysts themselves. jst.go.jp

The ability of a chiral sulfinyl group to direct the stereochemical course of a reaction is a well-established principle. acs.orgtandfonline.com Asymmetric syntheses often employ chiral sulfur compounds as precursors to create complex molecules with high levels of stereocontrol. jst.go.jp Methods for their preparation are varied and include the stereoselective oxidation of prochiral sulfides. acs.org The resulting chiral sulfur compounds are integral to reactions like Michael additions, aldol (B89426) reactions, and cycloadditions, where they effectively control the formation of new stereocenters. jst.go.jptandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methylsulfanylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZNMCLRWMSTKN-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1CCCC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r,2r 2 Methylthiocyclohexanol

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to produce the desired stereoisomer of a molecule in high yield. For (1R,2R)-2-Methylthiocyclohexanol, this involves controlling the formation of the two chiral centers at the C1 and C2 positions of the cyclohexane (B81311) ring.

Enantioselective Reaction Pathways

Enantioselective synthesis of this compound can be effectively achieved through the asymmetric ring-opening of an achiral precursor, cyclohexene (B86901) oxide, using a chiral catalyst. This method introduces the desired chirality in a single, crucial step.

One notable approach involves the use of a chiral Lewis acid catalyst, such as zinc Lg-tartrate, to facilitate the reaction between cyclohexene oxide and a thiol, like methanethiol (B179389) or its derivatives. The catalyst creates a chiral environment that favors the attack of the thiol at one of the two enantiotopic carbon atoms of the epoxide ring, leading to the formation of one enantiomer of the trans-2-thiocyclohexanol in excess. oup.com The reaction proceeds via an SN2 mechanism, resulting in the characteristic trans configuration of the final product. sid.ir

The enantiomeric excess (ee) of the product is highly dependent on the choice of catalyst, solvent, and reaction conditions. Research has shown that non-polar solvents can sometimes lead to poor enantioselectivity, while more polar solvents may retard the reaction by coordinating too strongly with the catalyst. beilstein-journals.org

Another enantioselective pathway involves the enzymatic hydrolysis of related epoxide precursors. For instance, microsomal epoxide hydrolase (mEH) has been shown to be highly enantioselective in the hydrolysis of cyclohexene oxide, producing the (1R,2R)-diol with high enantiomeric excess. rsc.org While this produces a diol, similar enzymatic strategies could potentially be adapted for the introduction of a methylthio group.

Diastereoselective Control in Preparation

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters and one diastereomer is desired over others. In the context of this compound, a key strategy involves the diastereoselective reduction of the corresponding ketone, 2-(methylthio)cyclohexanone (B1599123).

The reduction of 2-substituted cyclohexanones can lead to the formation of both cis and trans diastereomers. The stereochemical outcome is influenced by several factors, including the nature of the reducing agent and the steric and electronic properties of the substituent at the C2 position. For instance, the reduction of 2-(methylthio)cyclohexanone with sodium borohydride (B1222165) (NaBH₄) has been a subject of study to understand the factors governing the diastereoselectivity. researchgate.net The relative orientation of the methylthio group (axial or equatorial) in the cyclohexanone (B45756) ring can influence the direction of hydride attack.

Biocatalytic reductions offer a powerful alternative for achieving high diastereoselectivity. The use of microorganisms like Saccharomyces cerevisiae for the reduction of 2-substituted cyclohexanones has been shown to produce chiral alcohols with high enantiomeric and diastereomeric purity. nih.gov These enzymatic systems can selectively produce one diastereomer, making them highly valuable for the synthesis of compounds like this compound.

Strategies for Enantiomeric Resolution of Cyclohexanol (B46403) Derivatives

When a synthetic route produces a racemic mixture of a chiral compound, resolution techniques are employed to separate the enantiomers. For cyclohexanol derivatives, both classical and chromatographic methods are applicable.

Classical Resolution Techniques

Classical resolution involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. sid.irresearchgate.net Since diastereomers have different physical properties, they can be separated by conventional methods like fractional crystallization. masterorganicchemistry.com

For a racemic mixture of 2-methylthiocyclohexanol, which is an alcohol, a common strategy is to react it with an enantiomerically pure chiral carboxylic acid to form a mixture of diastereomeric esters. After separation of the diastereomeric esters, hydrolysis of each ester yields the individual enantiomers of the alcohol. sid.irresearchgate.net

The efficiency of classical resolution can be influenced by the choice of resolving agent and the crystallization solvent. It can sometimes be a tedious process requiring multiple recrystallizations to achieve high enantiomeric purity. sid.ir

Chromatographic Separation Methods for Enantiomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. nih.gov

For the resolution of cyclohexanol derivatives, various types of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. nih.gov Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are particularly effective for the separation of polar and ionic compounds and are compatible with a range of mobile phases. quora.com

The development of a successful chiral chromatographic separation involves optimizing several parameters, including the choice of the chiral column, the mobile phase composition, and the temperature. quora.com This technique can be used for both analytical purposes to determine the enantiomeric excess of a sample and for preparative purposes to isolate pure enantiomers.

Precursor-Based Routes to 2-Methylthiocyclohexanol Structures

The synthesis of this compound can be approached from various readily available starting materials. Two prominent precursor-based routes involve the ring-opening of cyclohexene oxide and the reduction of 2-(methylthio)cyclohexanone.

A primary route starts with the epoxidation of cyclohexene to form cyclohexene oxide. wikipedia.org This epoxide can then undergo a nucleophilic ring-opening reaction with a methylthio-containing nucleophile, such as sodium thiomethoxide (NaSMe). The reaction typically proceeds via an SN2 mechanism, leading to the formation of the trans-2-methylthiocyclohexanol. sid.irmasterorganicchemistry.com To achieve the desired (1R,2R) stereochemistry, this ring-opening can be performed enantioselectively using a chiral catalyst, as discussed in section 2.1.1.

Stereochemical and Conformational Analysis of 1r,2r 2 Methylthiocyclohexanol

Determination of Absolute Configuration

The absolute configuration of a chiral molecule, such as (1R,2R)-2-Methylthiocyclohexanol, which has two stereocenters, is defined by the three-dimensional arrangement of its atoms. The (1R,2R) designation specifies the orientation of the hydroxyl (-OH) and methylthio (-SCH3) groups on the cyclohexane (B81311) ring. The determination of this absolute configuration is a critical step in the characterization of the molecule and can be achieved through various experimental techniques.

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic methods are powerful tools for elucidating the absolute configuration of chiral molecules, often by comparing experimental data with theoretical calculations or with data from compounds of known configuration. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are particularly adept at this.

For this compound, the application of ECD would involve measuring the differential absorption of left and right circularly polarized light by the molecule. While the hydroxyl and methylthio groups themselves are not strong chromophores in the typical UV-Vis range, they can be derivatized to introduce a chromophoric group. The resulting ECD spectrum is highly sensitive to the stereochemical environment of the chromophore. By performing quantum chemical calculations, the theoretical ECD spectrum for the (1R,2R) configuration can be predicted. A match between the experimental and calculated spectra would provide strong evidence for the assigned absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, particularly through the use of chiral derivatizing agents. By reacting this compound with an enantiomerically pure chiral reagent, a pair of diastereomers is formed. The NMR spectra of these diastereomers will exhibit differences in chemical shifts, which can be correlated to the absolute configuration of the original alcohol.

Table 1: Illustrative 1H NMR Chemical Shift Differences (Δδ) for a Diastereomeric Ester of this compound

| Proton | Hypothetical δ (R-ester) (ppm) | Hypothetical δ (S-ester) (ppm) | Hypothetical Δδ (S-R) (ppm) |

| H-1 | 3.52 | 3.58 | +0.06 |

| H-2 | 2.89 | 2.85 | -0.04 |

| -OCH3 | 3.41 | 3.45 | +0.04 |

| -SCH3 | 2.15 | 2.13 | -0.02 |

Note: This table is illustrative and presents hypothetical data based on established principles of NMR analysis with chiral derivatizing agents.

X-ray Crystallography Studies of this compound Derivatives

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires a single, high-quality crystal of the compound or a suitable derivative. For a molecule like this compound, which is a liquid at room temperature, derivatization to a crystalline solid is a necessary first step.

A common strategy involves the introduction of a heavy atom into the molecule, which aids in solving the "phase problem" in X-ray diffraction analysis. For instance, the hydroxyl group could be esterified with a carboxylic acid containing a bromine or iodine atom. The heavy atom's strong scattering of X-rays provides a reference point for determining the phases of the diffraction pattern, ultimately leading to an unambiguous assignment of the absolute configuration. The resulting crystal structure would reveal the precise spatial arrangement of all atoms, confirming the (1R,2R) configuration and providing detailed information on bond lengths and angles.

Conformational Preferences and Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. For a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions, leading to different conformational isomers.

Analysis of Chair Conformations and Ring Inversion

The cyclohexane ring in this compound can exist in two principal chair conformations that are in rapid equilibrium through a process known as ring inversion or chair-flipping. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For the trans-1,2-disubstituted pattern of this compound, the two possible chair conformations are the diequatorial (e,e) and the diaxial (a,a) forms. The equilibrium between these two conformers is a key aspect of the molecule's dynamic nature. The relative stability of these two conformations dictates the predominant shape of the molecule at any given time.

Steric and Electronic Effects of Methylthio and Hydroxyl Substituents on Conformation

The preference for a substituent to occupy an equatorial position is primarily due to steric hindrance. An axial substituent experiences destabilizing 1,3-diaxial interactions with the two other axial hydrogens on the same side of the ring. The magnitude of this steric strain is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.

Larger substituents have larger A-values and thus a stronger preference for the equatorial position. For the hydroxyl group, the A-value is approximately 0.9-1.0 kcal/mol, while for the methylthio group, it is around 1.1-1.2 kcal/mol.

Table 2: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

| -OH | ~0.9-1.0 |

| -SCH3 | ~1.1-1.2 |

| -CH3 | ~1.7 |

Note: A-values are experimentally determined and can vary slightly depending on the solvent and conditions.

Based on these values, both the hydroxyl and methylthio groups prefer the equatorial position. Therefore, the diequatorial (e,e) conformation of this compound is expected to be significantly more stable than the diaxial (a,a) conformation. The diaxial conformer would suffer from the combined steric strain of both axial groups interacting with the axial hydrogens.

Electronic effects, such as hyperconjugation, can also influence conformational preferences. These effects involve the interaction of bonding and anti-bonding orbitals and can sometimes favor conformations that are sterically less favorable. However, in the case of this compound, the steric preference for the diequatorial conformer is likely the dominant factor.

Intramolecular Interactions Governing Conformational Stability

In addition to steric and electronic effects, intramolecular interactions can play a crucial role in determining the most stable conformation. A key potential interaction in this compound is an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the sulfur atom of the methylthio group.

For a hydrogen bond to form, the donor (O-H) and acceptor (S) atoms must be in close proximity. In the diequatorial conformation, the distance between the hydroxyl hydrogen and the sulfur atom is generally too large for a significant hydrogen bond to form. However, in the less stable diaxial conformation, the geometry might be more favorable for such an interaction.

The strength of a potential O-H···S hydrogen bond would be relatively weak compared to more conventional O-H···O or O-H···N bonds. Nevertheless, even a weak intramolecular hydrogen bond could slightly stabilize the diaxial conformer, thereby reducing the energy difference between the diequatorial and diaxial forms. The presence and strength of such an interaction could be investigated using spectroscopic techniques like infrared (IR) spectroscopy, looking for a shift in the O-H stretching frequency, and through computational modeling.

Applications of 1r,2r 2 Methylthiocyclohexanol in Asymmetric Transformations

Role as a Precursor for Chiral Ligands in Catalysis

Beyond its use as a stoichiometric chiral auxiliary, (1R,2R)-2-Methylthiocyclohexanol can serve as a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The presence of both a hydroxyl and a methylthio group provides two distinct points for modification, allowing for the creation of bidentate ligands. For example, the hydroxyl group can be converted into a phosphine (B1218219) or an amine, while the sulfur atom of the methylthio group can also act as a coordinating atom.

These chiral ligands can then be complexed with transition metals (e.g., rhodium, ruthenium, palladium) to form catalysts for a variety of asymmetric reactions, such as hydrogenation, hydrosilylation, and C-C bond-forming cross-coupling reactions. The stereochemical information embedded in the this compound backbone is transferred to the catalytic cycle, influencing the stereochemical outcome of the reaction and leading to the formation of enantiomerically enriched products. The development of such ligands from readily available chiral alcohols is a significant strategy in the field of asymmetric catalysis. nih.govmdpi.com

Diastereoselective Reactions Mediated by the this compound Moiety

The chiral scaffold of this compound can mediate diastereoselectivity in various reactions beyond simple alkylations. For instance, in Diels-Alder reactions, a dienophile bearing the this compound auxiliary can exhibit high facial selectivity in its reaction with a diene. The bulky chiral auxiliary blocks one face of the dienophile, forcing the diene to approach from the opposite side, thereby controlling the stereochemistry of the resulting cycloadduct. Lewis acid catalysis can further enhance the diastereoselectivity by coordinating to the dienophile and enforcing a more rigid and ordered transition state. rsc.org

Similarly, in conjugate addition reactions to α,β-unsaturated esters derived from this compound, the chiral auxiliary can direct the stereoselective addition of a nucleophile to the β-carbon. The conformation of the enoate is influenced by the chiral auxiliary, leading to a preferential attack from one of the diastereotopic faces.

Table 2: Hypothetical Diastereoselective Diels-Alder Reaction

| Diene | Dienophile | Lewis Acid | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | Acrylate of this compound | None | 85:15 |

| Cyclopentadiene | Acrylate of this compound | TiCl₄ | 98:2 |

| Isoprene | Crotonate of this compound | Et₂AlCl | 92:8 |

Derivatization and Chemical Reactivity of 1r,2r 2 Methylthiocyclohexanol

Chemical Modifications of the Hydroxyl Functionality

The secondary hydroxyl group in (1R,2R)-2-Methylthiocyclohexanol is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives. Standard reactions for alcohols, such as esterification and etherification, can be readily applied.

Esterification is a common transformation for hydroxyl groups. This can be achieved through reaction with carboxylic acids under acidic catalysis, a process known as Fischer esterification, or more typically by using more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. byjus.commasterorganicchemistry.com The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and activate the alcohol. rug.nl The use of chiral resolving agents, such as derivatives of L-menthol, can be employed in esterification to separate enantiomers of chiral carboxylic acids, a technique that highlights the utility of chiral alcohols in synthesis. beilstein-journals.org

Etherification , such as the Williamson ether synthesis, provides another route for derivatization. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form an ether.

The table below summarizes common derivatization reactions of the hydroxyl group.

| Reaction Type | Reagent | Conditions | Product |

| Esterification | Acetyl Chloride | Pyridine, 0°C to rt | (1R,2R)-2-(Methylthio)cyclohexyl acetate |

| Esterification | Benzoyl Chloride | Triethylamine, CH₂Cl₂ | (1R,2R)-2-(Methylthio)cyclohexyl benzoate |

| Esterification | Acetic Anhydride | DMAP (cat.), Pyridine | (1R,2R)-2-(Methylthio)cyclohexyl acetate |

| Etherification | Sodium Hydride, then Methyl Iodide | THF | (1R,2R)-1-Methoxy-2-(methylthio)cyclohexane |

| Silylation | Trimethylsilyl chloride (TMSCl) | Triethylamine, CH₂Cl₂ | (1R,2R)-1-((Trimethylsilyl)oxy)-2-(methylthio)cyclohexane |

This table presents representative reactions based on established chemical principles for secondary alcohols.

Reactions Involving the Methylthio Group

The methylthio group (-SMe) features a sulfur atom that is nucleophilic and susceptible to oxidation. These properties allow for a distinct set of chemical transformations.

Oxidation of the thioether moiety is a primary reaction pathway. The sulfur atom can be oxidized sequentially to a sulfoxide (B87167) and then to a sulfone, with the choice of oxidant and reaction conditions determining the final product. youtube.com Mild oxidizing agents typically yield the sulfoxide, while stronger oxidants or harsher conditions lead to the sulfone. The oxidation creates a new stereocenter at the sulfur atom in the sulfoxide, leading to the potential for diastereomer formation. The resulting (1R,2R)-2-(methylsulfinyl)cyclohexanol and (1R,2R)-2-(methylsulfonyl)cyclohexanol have significantly different electronic and steric properties compared to the parent thioether.

Alkylation of the sulfur atom can occur due to its nucleophilicity. nih.gov Reaction with electrophiles, such as alkyl halides (e.g., methyl iodide), results in the formation of a ternary sulfonium (B1226848) salt. This transformation changes the neutral thioether into a positively charged group, dramatically altering the molecule's solubility and chemical properties.

The table below outlines key reactions of the methylthio group.

| Reaction Type | Reagent | Conditions | Product |

| Oxidation | Sodium periodate (B1199274) (NaIO₄) | H₂O/MeOH | (1R,2R)-2-(Methylsulfinyl)cyclohexanol |

| Oxidation | Hydrogen peroxide (H₂O₂) | Acetic Acid | (1R,2R)-2-(Methylsulfonyl)cyclohexanol |

| Alkylation | Methyl Iodide (excess) | Nitromethane | (Dimethyl((1R,2R)-2-hydroxycyclohexyl)sulfonium) iodide |

This table presents representative reactions based on established chemical principles for thioethers.

Regioselective and Stereoselective Functionalization of the Cyclohexane (B81311) Ring

Functionalizing the C-H bonds of the cyclohexane ring presents a significant synthetic challenge due to their general inertness. nih.gov However, modern synthetic methods, particularly those involving transition-metal catalysis, have enabled highly selective C-H activation. researchgate.netmdpi.com The goal of these reactions is to achieve both regioselectivity (controlling which C-H bond reacts) and stereoselectivity (controlling the 3D orientation of the new bond).

In this compound, the existing functional groups exert a strong directing influence on further functionalization through both steric and electronic effects.

Steric Hindrance : The bulky hydroxyl and methylthio groups can block access to adjacent C-H bonds (at C3 and C6), making reactions at the more remote C4 and C5 positions more favorable.

Directing Group Ability : The hydroxyl group or a derivative can act as a directing group in metal-catalyzed reactions, guiding the catalyst to a specific C-H bond, often at the C6 position. For instance, some palladium-catalyzed reactions utilize an adjacent functional group to form a cyclic intermediate that facilitates activation of a nearby C-H bond. researchgate.net

Stereoelectronic Effects : The trans-diequatorial conformation of the substituents locks the ring into a specific chair conformation, influencing the accessibility and reactivity of axial versus equatorial C-H bonds. Catalyst-controlled reactions can often overcome the inherent reactivity of the substrate to selectively functionalize a less reactive C-H bond. nih.govresearchgate.net For example, rhodium-carbenoid insertion reactions have been shown to desymmetrize cyclohexane derivatives with high site- and stereoselectivity. researchgate.net

The relative reactivity of the methylene (B1212753) C-H bonds on the cyclohexane ring is summarized below.

| Position | Number of Hydrogens | Relative Reactivity Considerations |

| C3 | 2 (ax, eq) | Sterically hindered by the adjacent methylthio group. Reactivity may be low without a specific directing effect. |

| C4 | 2 (ax, eq) | Less sterically hindered. A primary target for non-directed C-H functionalization. |

| C5 | 2 (ax, eq) | Less sterically hindered. Similar in reactivity to C4. |

| C6 | 2 (ax, eq) | Sterically hindered by the adjacent hydroxyl group. Can be a target for directed C-H functionalization via the hydroxyl group. |

The outcome of any C-H functionalization attempt would be highly dependent on the specific catalyst and reaction conditions employed, which can be tuned to favor kinetic or thermodynamic products. saskoer.ca

Computational and Theoretical Studies of 1r,2r 2 Methylthiocyclohexanol

Quantum Chemical Calculations of Electronic Structure and Energetics

For (1R,2R)-2-Methylthiocyclohexanol, methods like Density Functional Theory (DFT) and ab initio calculations can be employed to optimize the molecular geometry and calculate fundamental electronic properties. mdpi.comnih.gov The electronic structure dictates the molecule's reactivity, polarity, and spectroscopic behavior. The distribution of electron density, for instance, can reveal the nucleophilic and electrophilic sites within the molecule.

The energetics of the molecule, including its heat of formation and strain energy, can also be computed. mdpi.com These calculations are crucial for understanding the relative stability of different conformations and for predicting the thermodynamics of reactions involving this compound.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | Value | DFT/B3LYP |

| HOMO Energy | Value | DFT/B3LYP |

| LUMO Energy | Value | DFT/B3LYP |

| Heat of Formation | Value | AM1 |

Note: The values in this table are illustrative and would be populated with data from specific computational studies.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the cyclohexane (B81311) ring in this compound gives rise to a complex potential energy surface with multiple minima corresponding to different chair and boat conformations. lumenlearning.comscribd.com Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring these conformational landscapes. nih.govnih.gov

MM methods employ classical force fields to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. unipd.it This allows for the efficient exploration of a vast number of conformations to identify the most stable chair conformers, where the bulky methylthio and hydroxyl groups can adopt either axial or equatorial positions. youtube.com The relative energies of these conformers can be quantified, providing insights into their population at a given temperature. lumenlearning.com

MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a time-dependent trajectory of the system. rug.nlresearchgate.net This allows for the study of the dynamic interconversion between different conformations and the exploration of the conformational space available to the molecule at finite temperatures. nih.gov

Table 2: Relative Energies of this compound Conformers

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) |

| Chair 1 (diaxial) | OH (axial), SMe (axial) | Value |

| Chair 2 (diequatorial) | OH (equatorial), SMe (equatorial) | Value |

| Chair 3 (axial-equatorial) | OH (axial), SMe (equatorial) | Value |

| Chair 4 (equatorial-axial) | OH (equatorial), SMe (axial) | Value |

Note: The values in this table are illustrative and would be derived from molecular mechanics or quantum chemical calculations.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods have become increasingly accurate in predicting various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules. mpg.de For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.

Quantum chemical calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govnmrdb.org These predictions, often based on DFT calculations, can help in the assignment of experimental NMR spectra and in distinguishing between different stereoisomers and conformers. nmrdb.orgprospre.ca

Similarly, the vibrational frequencies and intensities of IR spectra can be simulated. cheminfo.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These simulated spectra can be compared with experimental data to confirm the presence of specific functional groups and to gain insights into the molecule's three-dimensional structure.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - H at C1 | Value | Value |

| ¹³C NMR (δ, ppm) - C1 | Value | Value |

| IR Frequency (cm⁻¹) - O-H stretch | Value | Value |

Note: The values in this table are illustrative and would be populated with data from specific computational and experimental studies.

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions at a level of detail that is often inaccessible to experimental methods alone. rsc.org For reactions involving this compound, such as elimination or substitution reactions, computational studies can elucidate the transition state structures, activation energies, and reaction pathways. nih.govmdpi.com

For example, in a base-catalyzed elimination reaction, computational methods can be used to model the approach of the base, the abstraction of a proton, and the departure of the leaving group. masterorganicchemistry.comlibretexts.orgdalalinstitute.com The stereochemical outcome of the reaction, such as the preference for anti-periplanar elimination, can be rationalized by examining the energies of the competing transition states. iitk.ac.in

By mapping out the potential energy surface for a given reaction, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity. beilstein-journals.org This knowledge can then be used to optimize reaction conditions and to design new and more efficient synthetic routes.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| E2 Elimination | Description of TS | Value |

| SN2 Substitution | Description of TS | Value |

Note: The values in this table are illustrative and would be calculated for a specific reaction using quantum chemical methods.

Q & A

Q. What are the key considerations for synthesizing (1R,2R)-2-Methylthiocyclohexanol with high enantiomeric purity?

Methodological Answer: Synthesis of this compound requires enantioselective methods to control stereochemistry. Key steps include:

- Chiral Catalysts : Use of transition-metal catalysts (e.g., Ru or Rh complexes) or organocatalysts to induce asymmetry during cyclohexanol ring formation .

- Thiol Incorporation : Reaction of cyclohexanone derivatives with methylthiol (-SCH₃) under nucleophilic conditions, followed by stereoselective reduction (e.g., NaBH₄ with chiral ligands) to form the alcohol .

- Purification : Chiral column chromatography (e.g., Chiralpak® IC) or recrystallization with enantiopure resolving agents to isolate the (1R,2R) isomer .

Q. What spectroscopic methods are most effective for characterizing the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., cyclohexanol ring protons) and methylthio group signals. Coupling constants (J-values) between H1 and H2 confirm the trans-diaxial configuration .

- NOE Experiments : Nuclear Overhauser effects between H1 and axial protons validate the (1R,2R) stereochemistry .

- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis .

- Polarimetry : Measure optical rotation ([α]D) to confirm enantiopurity (typical range: +30° to +50° for (1R,2R) configuration) .

Q. How can researchers ensure the stability of this compound under various experimental conditions?

Methodological Answer:

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

- Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH) to minimize racemization; use anhydrous THF or DCM for reactions .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid base-catalyzed degradation .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of this compound in catalytic asymmetric synthesis?

Methodological Answer:

- Transition-State Modeling : Density Functional Theory (DFT) calculations reveal that chiral catalysts stabilize the trans-diaxial transition state via hydrogen bonding or π-π interactions, favoring (1R,2R) formation .

- Kinetic vs. Thermodynamic Control : Enantioselectivity arises from faster activation of the desired pathway (ΔΔG‡ ~2–3 kcal/mol) .

- Case Study : In Pd-catalyzed thiol additions, steric hindrance from bulky ligands directs methylthio group placement, achieving >90% ee .

Q. How do computational models contribute to predicting the reactivity and interaction profiles of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Predict binding affinity to enzymes (e.g., cytochrome P450) by simulating interactions between the methylthio group and hydrophobic active-site pockets .

- MD Simulations : Assess conformational stability in lipid bilayers to evaluate membrane permeability .

- QSAR Studies : Correlate substituent effects (e.g., -SCH₃ vs. -OCH₃) with biological activity using Hammett σ constants .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Meta-Analysis : Systematically compare enantiopurity, assay conditions (e.g., cell lines, concentrations), and metabolite profiles .

- Isotope Labeling : Use ³⁵S-labeled derivatives to track metabolic pathways and identify active vs. inactive metabolites .

- Controlled Replication : Reproduce studies under standardized conditions (e.g., fixed pH, temperature) to isolate stereochemical vs. environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.